molecular formula C11H14BF3O2S B1323111 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 596819-13-5

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1323111
CAS No.: 596819-13-5
M. Wt: 278.1 g/mol
InChI Key: KYIFZLIFGFCQPM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 5-(trifluoromethyl)thiophene-2-boronic acid, is prepared through the bromination of thiophene followed by a palladium-catalyzed borylation reaction.

    Boronic Ester Formation: The boronic acid derivative is then reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Toluene, ethanol, or water are commonly used depending on the specific reaction requirements.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Derivatives: Resulting from oxidation reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis
The compound is utilized in various synthetic pathways due to its ability to participate in cross-coupling reactions. Specifically, it acts as a versatile reagent in the Suzuki-Miyaura coupling reaction, allowing for the formation of carbon-carbon bonds between aryl halides and boronic esters. This is particularly useful in synthesizing complex organic molecules with trifluoromethyl and thiophene substituents, which are valuable in pharmaceuticals and agrochemicals.

2. Modular Synthesis
Recent studies have demonstrated its utility in modular synthesis approaches, where it serves as an intermediate for creating diverse molecular scaffolds. For instance, it has been employed to synthesize 3,6-disubstituted furo[3,2-b]pyridines through a series of chemoselective Suzuki couplings . This modularity allows chemists to rapidly explore structure-activity relationships (SAR) in drug development.

Biological Applications

1. Medicinal Chemistry
The trifluoromethyl group present in the compound enhances lipophilicity and biological activity, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit selective inhibition against various kinases involved in cancer pathways . The ability to modify the thiophene moiety allows for the tuning of pharmacological properties.

2. Anticancer Activity
In vitro studies have shown that compounds derived from 4,4,5,5-tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane demonstrate potent activity against specific cancer cell lines by targeting activin receptor-like kinases (ALKs) . The selectivity of these compounds can be adjusted through structural modifications, enhancing their therapeutic potential while minimizing off-target effects.

Case Studies

Study Findings
Discovery of Selective Inhibitors A study profiled several derivatives of this compound against ALK1–6 kinases, revealing IC50 values that indicate strong inhibitory activity against ALK1 and ALK2 while maintaining selectivity over other kinases .
Modular Synthesis Application Researchers successfully synthesized multiple bioisosteres using this compound as a key intermediate, demonstrating its versatility in generating novel compounds with potential therapeutic applications .
Pharmacological Profiling Compounds derived from this dioxaborolane exhibited significant anticancer properties in preclinical models, highlighting its potential as a lead compound for drug development targeting specific cancer pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Biological Activity

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 596819-13-5) is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure includes a trifluoromethylthiophene moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BF₃O₂S
  • Molecular Weight : 278.10 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Store in a dark place at -20°C under inert atmosphere.
PropertyValue
CAS Number596819-13-5
Molecular Weight278.10 g/mol
Density1.22 ± 0.1 g/cm³ (predicted)
Boiling Point300.2 ± 42.0 °C (predicted)

Anticancer Properties

Recent studies have highlighted the potential of boron-containing compounds in cancer therapy. While specific data on this compound is limited, related compounds have shown significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : Boron compounds can interfere with cellular signaling pathways involved in proliferation and apoptosis. Their ability to form complexes with biomolecules may enhance their therapeutic efficacy.

Case Studies

  • In Vitro Studies : A study investigated the effects of boron-containing compounds on liver cancer cells. Compounds similar to the target compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
  • Cell Migration Assays : Another research effort demonstrated that certain boron derivatives could inhibit cancer cell motility, suggesting potential anti-metastatic properties .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics in biological systems, which may extend to this compound .

The biological activity of boron compounds is often attributed to their ability to interact with proteins and nucleic acids:

  • Protein Binding : Boron can form stable complexes with amino acids and proteins involved in signaling pathways.
  • Nucleic Acid Interaction : Some studies suggest that boron compounds can bind to DNA or RNA structures, potentially disrupting their function and leading to apoptosis in cancer cells.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)8-6-5-7(18-8)11(13,14)15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIFZLIFGFCQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630112
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596819-13-5
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-2-thienyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596819-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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